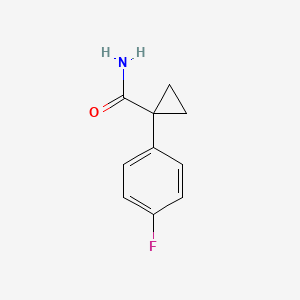
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro group, and a fluoro group attached to a quinoline ring, along with a carbonitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is performed under mild conditions using palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Boron Reagents: Essential for the transmetalation step in coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex polycyclic compounds.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyloxy-4-chloro-7-fluoroquinoline: Lacks the carbonitrile group.
4-Chloro-7-fluoroquinoline: Lacks both the benzyloxy and carbonitrile groups.
6-Benzyloxy-4-chloroquinoline: Lacks the fluoro and carbonitrile groups.
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H10ClFN2O |
|---|---|
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
4-chloro-7-fluoro-6-phenylmethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H10ClFN2O/c18-17-12(8-20)9-21-15-7-14(19)16(6-13(15)17)22-10-11-4-2-1-3-5-11/h1-7,9H,10H2 |
Clave InChI |
QNWHOCFQMBGSLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


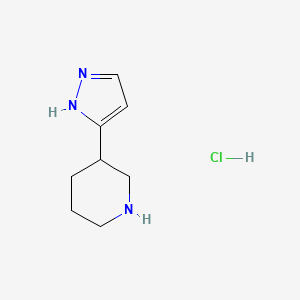


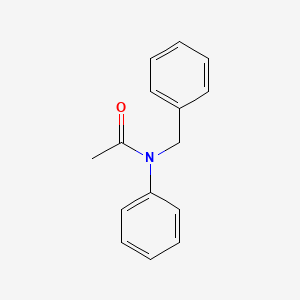
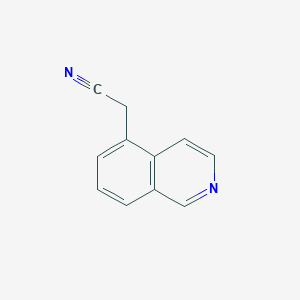

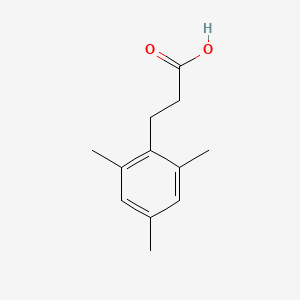
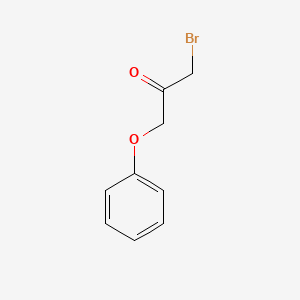
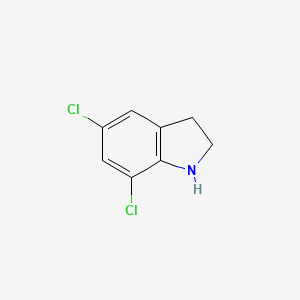
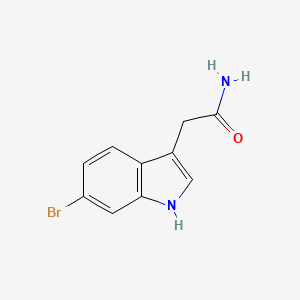
![2-[(Trifluoroacetyl)amino]benzamide](/img/structure/B8783644.png)
![3-Cbz-6,6-dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B8783647.png)
